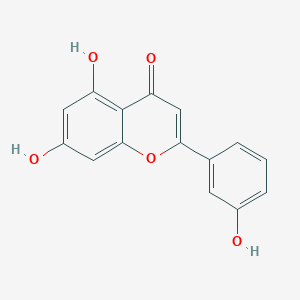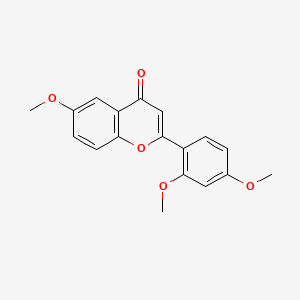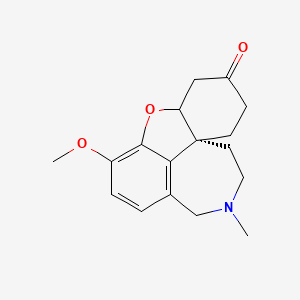
Dihydronarwedine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydronarwedine is an alkaloid that is found in plants of the genus Stephania. It has been extensively studied for its potential therapeutic properties. In recent years, there has been a growing interest in dihydronarwedine due to its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
Antineoplastic Properties : Dihydronarwedine, synthesized from narciclasine, has been identified as a strong inhibitor of cancer cell growth. This synthesis offers significant antineoplastic leads, particularly in its ability to hinder the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) (Pettit et al., 2009).
Selective Cytotoxicity : Studies have shown that dihydronitidine, a compound closely related to Dihydronarwedine, exhibits selective cytotoxicity towards certain cancer cells. For example, it was found to be specifically toxic to human lung adenocarcinoma cells through the induction of apoptosis (Iwasaki et al., 2006).
Synthetic Approaches : The first enantioselective total synthesis of (-)-trans-Dihydronarciclasine has been achieved, starting from vanillin. This synthesis provides a facile access to this biologically active alkaloid and opens doors to further pharmacological studies (Varró et al., 2017).
Mechanism of Action in AML : In acute myeloid leukemia cells, (±) trans‐Dihydronarciclasine has been shown to inhibit cell proliferation via apoptosis and cell cycle arrest. This mechanism involves the modulation of key proteins involved in the cell cycle and apoptosis pathways (Kim et al., 2012).
Structure-Activity Relationship (SAR) : A study on the SAR of (±)-trans-dihydronarciclasine and its derivatives revealed that certain structural features are crucial for their antiproliferative activity. The presence of a hydroxy group at a specific position and a rigid 1,3-benzodioxole scaffold were found to be essential (Varró et al., 2019).
Propiedades
IUPAC Name |
(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNQEIAGBZCBL-JRZJBTRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro Galantaminone | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

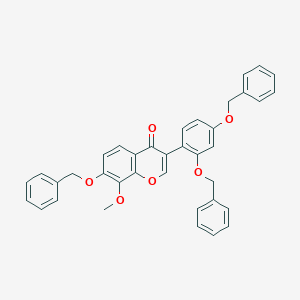
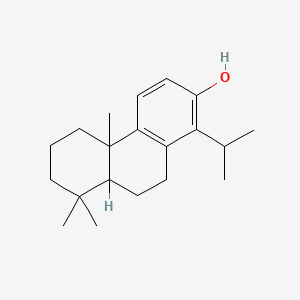
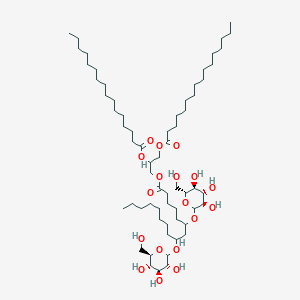

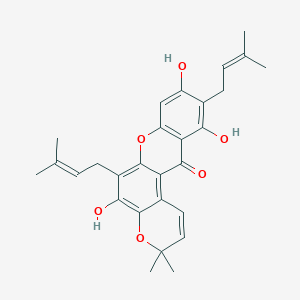
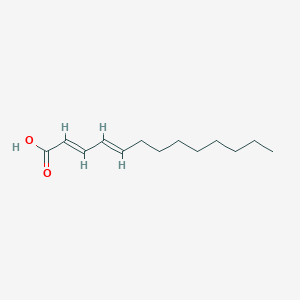
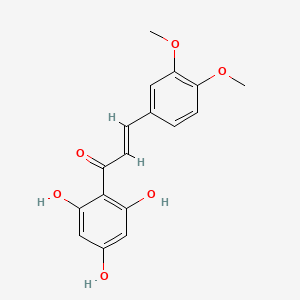
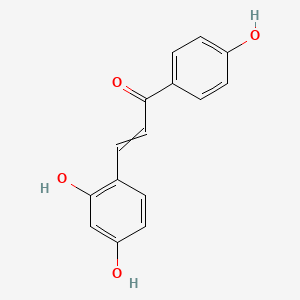
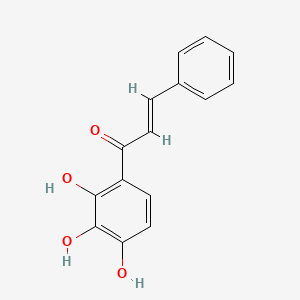
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
